Cas no 1221726-05-1 (3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride)

3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
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- Inchi: 1S/C9H9ClF3NO.ClH/c10-7-4-2-1-3-6(7)8(15,5-14)9(11,12)13;/h1-4,15H,5,14H2;1H
- InChI Key: QGNUUIMSOPLYBL-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1Cl)(O)(CN)C(F)(F)F.Cl
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61387-0.05g |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 0.05g |
$252.0 | 2023-02-13 | |
Enamine | EN300-61387-0.5g |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 0.5g |
$847.0 | 2023-02-13 | |
Enamine | EN300-61387-0.25g |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 0.25g |
$538.0 | 2023-02-13 | |
Enamine | EN300-61387-5.0g |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 5.0g |
$3147.0 | 2023-02-13 | |
Aaron | AR01A92T-50mg |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 50mg |
$372.00 | 2025-02-09 | |
Aaron | AR01A92T-1g |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 1g |
$1519.00 | 2025-02-09 | |
Aaron | AR01A92T-250mg |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 250mg |
$765.00 | 2025-02-09 | |
1PlusChem | 1P01A8UH-250mg |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 250mg |
$633.00 | 2025-03-04 | |
1PlusChem | 1P01A8UH-10g |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 10g |
$5831.00 | 2023-12-25 | |
A2B Chem LLC | AV56841-1g |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride |
1221726-05-1 | 95% | 1g |
$1179.00 | 2024-04-20 |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride Related Literature
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
3-Amino-2-(2-Chlorophenyl)-1,1,1-Trifluoropropan-2-ol Hydrochloride (CAS No. 1221726-05-1): An Overview
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride (CAS No. 1221726-05-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its amino group, chlorophenyl substituent, and trifluoromethyl group, which collectively contribute to its chemical stability and biological activity.
The chlorophenyl substituent in the structure of 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride plays a crucial role in modulating its interactions with biological targets. Chlorinated aromatic compounds are known for their ability to enhance lipophilicity and improve cell membrane permeability, which can be advantageous in drug design. The presence of the trifluoromethyl group further enhances the compound's metabolic stability and can influence its pharmacokinetic properties.
Recent studies have explored the potential of 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride as a lead compound for the development of novel therapeutic agents. One notable area of research is its activity as a serotonin receptor modulator. Serotonin receptors are implicated in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Preliminary studies have shown that this compound exhibits selective binding to specific serotonin receptor subtypes, suggesting its potential as a targeted therapy.
In addition to its serotonin receptor modulation properties, 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride has been investigated for its antimicrobial activity. The combination of the amino group and the chlorophenyl substituent provides a unique chemical scaffold that can disrupt microbial cell membranes and inhibit bacterial growth. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and stability. The hydrochloride salt enhances the compound's bioavailability and facilitates its formulation into various dosage forms, such as tablets, capsules, and injectable solutions. This versatility is crucial for optimizing drug delivery and patient compliance.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride in treating various conditions. Early results have been promising, with the compound demonstrating favorable pharmacokinetic profiles and minimal side effects. However, further research is needed to fully understand its mechanisms of action and potential long-term effects.
From a synthetic chemistry perspective, the preparation of 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the trifluoromethyl group through fluorination reactions and the introduction of the amino group via reductive amination or other methods. The synthesis process must be optimized to ensure high yields and purity levels suitable for pharmaceutical use.
In conclusion, 3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride (CAS No. 1221726-05-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers multiple biological activities that make it a valuable lead for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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